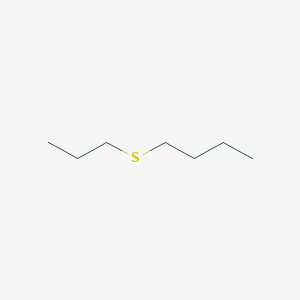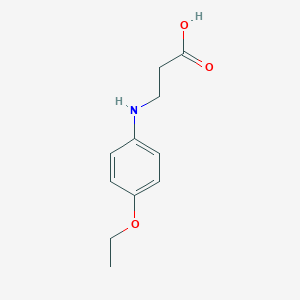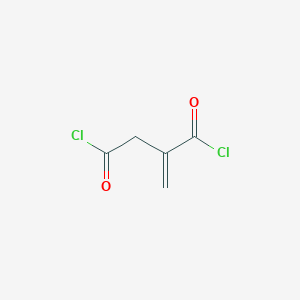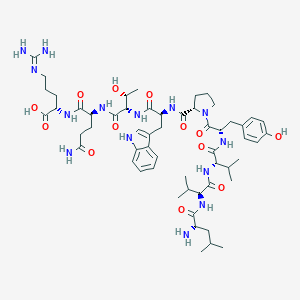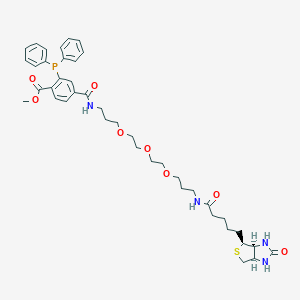
Phosphine-biotin
Übersicht
Beschreibung
Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins through the Staudinger ligation reaction . Modified proteins can be detected using common avidin-based biochemical techniques in whole cells or by blotting experiments following SDS-PAGE .
Synthesis Analysis
Phosphine originates from the biochemical stage of functional bacteria that synthesize pyruvate . Stirring the aggregated bacterial mass and supplying pure hydrogen could lead to an increase of 40 and 44% phosphine production, respectively . Phosphine was produced when bacterial cells agglomerated in the reactor .
Molecular Structure Analysis
The formal name of Phosphine-biotin is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester . Its molecular formula is C41H53N4O8PS and its formula weight is 792.9 .
Chemical Reactions Analysis
The Staudinger ligation reaction forms an amide bond by coupling of an azide and a specifically engineered triarylphosphine . Azides installed within cell surface glycoconjugates by metabolism of a synthetic azidosugar were reacted with a biotinylated tri-arylphosphine to produce stable cell-surface adducts .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Proteomic Study Tool
Biotin-S-S-Phosphine, designed for proteomic studies of O-GlcNAc-modified proteins, features a disulfide linker for selective conjugation to azide-containing proteins and biotin for isolation via avidin-coated beads. It's efficient in in vitro biological assays and can easily release bound molecules, which is challenging with biotin:avidin pairs alone (Kang & Kim, 2014).
2. Catalytic Process in Synthesis
Phosphine-free Pd(OAc)2 catalyzes the Fukuyama coupling reaction, crucial for synthesizing vinylsulfide, a key intermediate in biotin production. This process is highly efficient and requires minimal Pd usage, indicating its potential in synthetic applications (Mori & Seki, 2005).
3. Expanding Substrate Tolerance
Research on biotin ligases from diverse species expands their substrate tolerance, enabling the conjugation of unnatural analogues like alkyne and azide derivatives. This advancement opens new possibilities for site-specific protein labeling applications (Slavoff et al., 2008).
4. Phosphine in Protein Functionalization
Phospha-Michael addition, a reaction between an alkyl phosphine and acrylamide, is applied for site-specific protein labeling. This method demonstrates potential for functionalizing proteins in vitro and in live cells, highlighting its relevance in biochemical research (Lee et al., 2016).
5. Asymmetric Hydrogenation in d-Biotin Manufacture
The catalytic asymmetric hydrogenation technology, using ferrocenyl-type phosphine ligands, illustrates a practical approach in the stereoselective hydrogenation of bonds critical for d-biotin manufacturing. This process demonstrates phosphine's role in pharmaceutical production (Imwinkelried, 1997).
6. DNA Labeling with Biotin
Chemical methods using phosphoramidites derived from biotin and chloromethoxymorpholinophosphine enable the labeling of synthetic DNA with biotin. This technique is significant in genetic research and diagnostics (Alves et al., 1989).
Safety And Hazards
Phosphine is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm .
Zukünftige Richtungen
Phosphine-biotin has been used successfully in conjunction with DAz-1 or DAz-2 to label and detect sulfenic acid sites in proteins . The tremendous selectivity of the transformation should permit its execution within a cell’s interior, offering new possibilities for probing intracellular interactions .
Eigenschaften
IUPAC Name |
methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJATKZPSPFIQY-CELQPYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N4O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine-biotin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



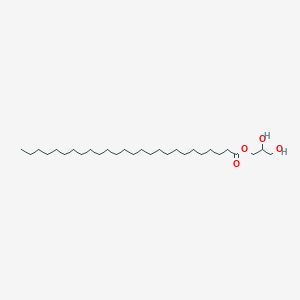
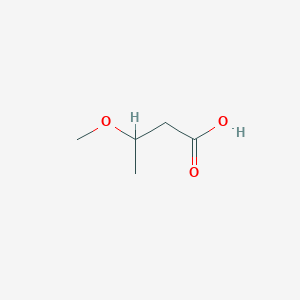
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
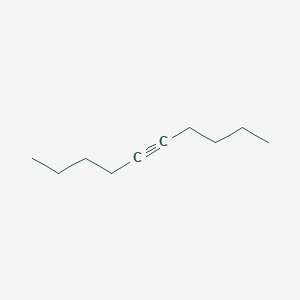
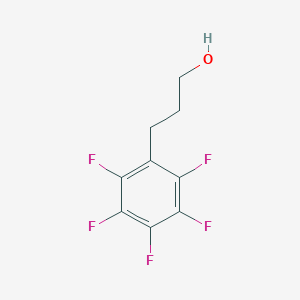
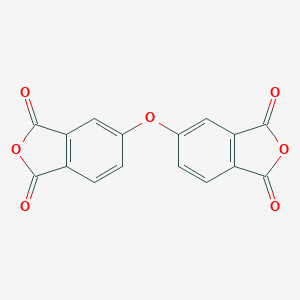
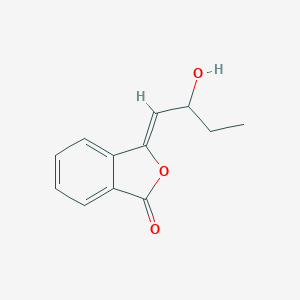
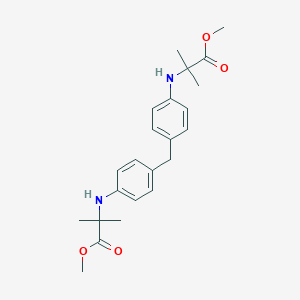
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
